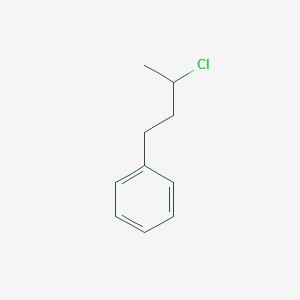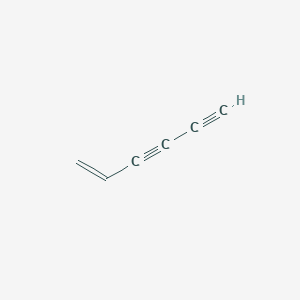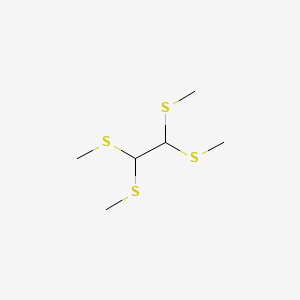
1,1,2,2-Tetrakis(methylsulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(methylsulfanyl)ethane is a chemical compound with the molecular formula C6H14S4 It is characterized by the presence of four methylsulfanyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(methylsulfanyl)ethane typically involves the reaction of ethane derivatives with methylsulfanyl reagents. One common method involves the use of thiols in the presence of a base to facilitate the substitution reactions. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler sulfides.
Substitution: Compounds with different functional groups replacing the methylsulfanyl groups.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(methylsulfanyl)ethane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: A compound with hydroxyphenyl groups instead of methylsulfanyl groups.
1,1,2,2-Tetrakis(4-formylphenyl)ethane: Contains formyl groups, offering different reactivity and applications.
1,1,2,2-Tetrakis(4-aminophenyl)ethane: Features aminophenyl groups, used in different chemical and biological contexts.
Uniqueness
1,1,2,2-Tetrakis(methylsulfanyl)ethane is unique due to its four methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where sulfur-containing compounds are required.
Propriétés
Numéro CAS |
5418-87-1 |
|---|---|
Formule moléculaire |
C6H14S4 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
1,1,2,2-tetrakis(methylsulfanyl)ethane |
InChI |
InChI=1S/C6H14S4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 |
Clé InChI |
PNYWVUSKFGIVCO-UHFFFAOYSA-N |
SMILES canonique |
CSC(C(SC)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


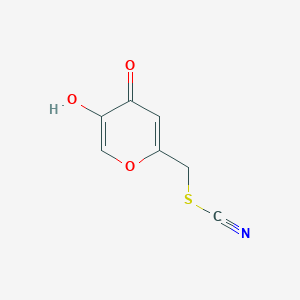

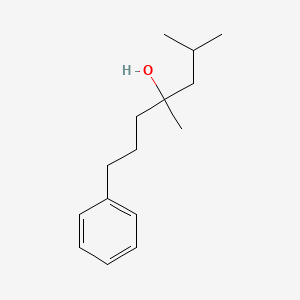
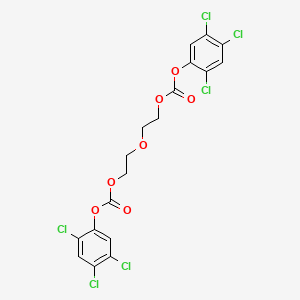
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)




![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
